![molecular formula C8H8BrN3OS3 B4761679 N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide](/img/structure/B4761679.png)
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
Übersicht
Beschreibung
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, also known as BTA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the class of thiazole compounds, which have been shown to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide involves the inhibition of the proteasome, a cellular complex that plays a critical role in protein degradation. The proteasome is responsible for the degradation of misfolded and damaged proteins, as well as the regulation of key cellular processes, such as cell cycle progression and apoptosis. N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide binds to the catalytic site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins and ultimately triggering apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to exhibit a broad range of biochemical and physiological effects, particularly in cancer cells. Studies have shown that N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide induces apoptosis in cancer cells by inhibiting the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins. N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle and inducing cell cycle arrest. In addition, N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to exhibit anti-inflammatory and antimicrobial properties, although the underlying mechanisms are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide for lab experiments is its potent anticancer activity against a wide range of cancer cell lines. N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, the mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. Another area of focus is the elucidation of the mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, which could lead to the development of more potent and selective proteasome inhibitors. In addition, future research could explore the potential of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide as a therapeutic agent for other diseases, such as neurodegenerative disorders and infectious diseases. Overall, N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide represents a promising candidate for the development of novel therapeutics, and further research is needed to fully realize its potential.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of the proteasome, a cellular complex that degrades proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins and ultimately triggers apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS3/c9-5-3-11-7(16-5)12-6(13)4-15-8-10-1-2-14-8/h3H,1-2,4H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYTWSAXOOCBHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=NC=C(S2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.